molecular formula C20H16N6O2 B3405462 N-(4-cyanophenyl)-2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide CAS No. 1358275-49-6

N-(4-cyanophenyl)-2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide

Cat. No.: B3405462
CAS No.: 1358275-49-6
M. Wt: 372.4
InChI Key: GTFKINUMHVOPBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: This compound features a triazoloquinoxaline core fused with a quinoxaline moiety, substituted with a 1-ethyl group on the triazole ring and a 4-cyanophenyl acetamide side chain. Its IUPAC name reflects these structural elements, with the molecular formula C₂₀H₁₆N₆O₂ and a molecular weight of 372.388 g/mol .

Properties

IUPAC Name

N-(4-cyanophenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6O2/c1-2-17-23-24-19-20(28)25(15-5-3-4-6-16(15)26(17)19)12-18(27)22-14-9-7-13(11-21)8-10-14/h3-10H,2,12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTFKINUMHVOPBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanophenyl)-2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazoloquinoxaline Core: This step involves the cyclization of an appropriate precursor, such as 2-nitroaniline, with a suitable reagent like ethyl acetoacetate under acidic or basic conditions to form the triazoloquinoxaline core.

    Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent, such as sodium cyanide or potassium cyanide, under controlled conditions.

    Acetamide Formation: The final step involves the acylation of the triazoloquinoxaline derivative with an acylating agent, such as acetic anhydride or acetyl chloride, to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanophenyl)-2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Oxidized triazoloquinoxaline derivatives.

    Reduction: Amino-substituted triazoloquinoxaline derivatives.

    Substitution: Various substituted triazoloquinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Numerous studies have indicated that derivatives of quinoxaline and triazole exhibit significant anticancer properties. For instance, compounds containing the quinoxaline structure have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. Research indicates that N-(4-cyanophenyl)-2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide may enhance the cytotoxic effects against breast cancer and leukemia cells through mechanisms involving the inhibition of key signaling pathways associated with tumor growth and metastasis .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. Studies suggest that it possesses activity against a range of bacterial strains and fungi. The presence of the cyanophenyl group is thought to enhance its interaction with microbial targets, potentially disrupting cell wall synthesis or function. In vitro assays have demonstrated efficacy against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has shown promise in reducing inflammation. Research indicates that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in inflammatory processes . This suggests potential applications in treating conditions such as arthritis and other inflammatory diseases.

Table 1: Summary of Pharmacological Activities

Activity TypeReferenceFindings
Anticancer Induces apoptosis in cancer cell lines; inhibits tumor growth.
Antimicrobial Effective against various bacterial strains; disrupts microbial function.
Anti-inflammatory Reduces pro-inflammatory cytokines; potential for treating arthritis.

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazoloquinoxaline core can bind to the active site of enzymes, inhibiting their activity. Additionally, the cyano and acetamide groups can form hydrogen bonds with amino acid residues in the target protein, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Key Features :

  • Triazoloquinoxaline core: Imparts rigidity and planar geometry, enabling π-π stacking interactions in biological targets.
  • 4-Cyanophenyl group: The electron-withdrawing cyano (-CN) group may strengthen hydrogen bonding or dipole interactions with enzymes or receptors.

The following table summarizes structural analogs, their substituents, and reported bioactivities:

Compound Name Substituents Molecular Weight (g/mol) Key Biological Activities Evidence Source
Target Compound :
N-(4-cyanophenyl)-2-{1-ethyl-4-oxo-triazoloquinoxalin-5-yl}acetamide
1-Ethyl (triazole);
4-Cyanophenyl (acetamide)
372.388 Under investigation;
Potential anticancer, antimicrobial
N-(4-chlorophenyl)-2-(1-methyl-4-oxo-triazoloquinoxalin-5-yl)acetamide 1-Methyl (triazole);
4-Chlorophenyl (acetamide)
367.793 Antimicrobial, antitumor
N-(3-acetylphenyl)-2-(1-isopropyl-4-oxo-triazoloquinoxalin-5-yl)acetamide 1-Isopropyl (triazole);
3-Acetylphenyl (acetamide)
403.476 Anti-inflammatory, anticancer
N-(4-ethylphenyl)-2-[4-oxo-1-isopropyl-triazoloquinoxalin-5-yl]acetamide 1-Isopropyl (triazole);
4-Ethylphenyl (acetamide)
389.459 Platelet aggregation inhibition
2-{1-methyl-4-oxo-triazoloquinoxalin-5-yl}-N-[3-(trifluoromethyl)phenyl]acetamide 1-Methyl (triazole);
3-Trifluoromethylphenyl (acetamide)
406.37 Anticancer, enzyme inhibition
Triazole Substituents :
  • Ethyl vs. Methyl analogs (e.g., ) show reduced activity in some contexts due to lower membrane penetration .
  • Isopropyl : Larger than ethyl, isopropyl groups () may hinder binding to compact active sites but improve selectivity for specific targets .
Aromatic Ring Modifications :
  • Cyanophenyl (-CN): Strong electron-withdrawing effects stabilize charge-transfer interactions, as seen in kinase inhibitors. This contrasts with chlorophenyl (-Cl) (), which relies on halogen bonding .
  • Trifluoromethyl (-CF₃) : Introduces high electronegativity and metabolic stability, often enhancing pharmacokinetic profiles () .

Physicochemical Properties and Solubility

  • Cyanophenyl vs. Methoxyphenyl: The -CN group reduces solubility in aqueous media compared to methoxy (-OCH₃) analogs (), necessitating formulation adjustments for in vivo studies .
  • Ethyl vs. Isopropyl: Ethyl substituents balance lipophilicity and solubility better than bulkier isopropyl groups, as noted in pharmacokinetic studies of related triazoloquinoxalines .

Mechanistic Insights from Structural Analogs

  • Antimicrobial Activity : Chlorophenyl and thiazole-containing analogs () inhibit microbial growth via DNA intercalation or enzyme inhibition .
  • Anticancer Potential: Compounds with trifluoromethyl or acetylphenyl groups () induce apoptosis in cancer cells by targeting topoisomerases or proteasomes .
  • Platelet Aggregation Inhibition : Ethylphenyl derivatives () show promise in cardiovascular research by blocking ADP-induced platelet activation .

Biological Activity

N-(4-cyanophenyl)-2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide is a novel compound belonging to the class of triazoloquinoxaline derivatives. This compound exhibits a range of biological activities that have garnered attention in medicinal chemistry, particularly in anticancer research.

Chemical Structure and Properties

The compound features a triazoloquinoxaline core fused with a cyano-substituted phenyl ring and an acetamide group. This unique structure contributes to its diverse biological properties. The IUPAC name for this compound is N-(4-cyanophenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide, with a molecular formula of C20H16N6O2 and a molecular weight of 376.38 g/mol .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The triazoloquinoxaline core can bind to the active sites of various enzymes, inhibiting their activity. This is particularly relevant in cancer therapy where enzyme inhibition can lead to reduced tumor growth.
  • Receptor Binding : The cyano and acetamide groups enhance binding affinity through hydrogen bonding with amino acid residues in target proteins .

Anticancer Potential

Recent studies have highlighted the anticancer properties of similar triazoloquinoxaline derivatives. For example:

  • Cytotoxic Activity : Compounds structurally related to this compound have shown significant cytotoxic effects against various cancer cell lines. In vitro studies indicate that these compounds can induce apoptosis and inhibit cell proliferation .
Compound NameCell LineIC50 (μM)
Triazoloquinoxaline Derivative AHepG20.25
Triazoloquinoxaline Derivative BMCF70.49
N-(4-cyanophenyl)-2-{1-ethyl...}VariousTBD

Other Biological Activities

Beyond anticancer effects, the compound may exhibit:

  • Antioxidant Activity : Similar derivatives have demonstrated the ability to scavenge free radicals and reduce oxidative stress .

Case Studies

A recent investigation focused on a series of triazole derivatives that included modifications similar to those found in N-(4-cyanophenyl)-2-{1-ethyl...}. The study reported substantial growth inhibition across multiple cancer cell lines (e.g., HepG2 and MCF7), with IC50 values ranging from 0.25 μM to 48 μM depending on structural variations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-cyanophenyl)-2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-cyanophenyl)-2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.